4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate

Description

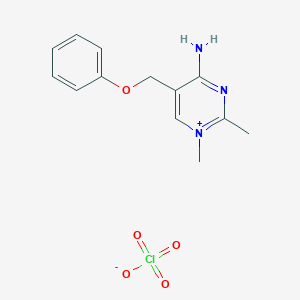

4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is a pyrimidinium-based ionic compound featuring a phenoxymethyl substituent at position 5, amino and dimethyl groups at positions 4 and 1/2, respectively, and a perchlorate (ClO₄⁻) counterion. The perchlorate anion enhances solubility in polar solvents due to its high polarity and low basicity, which minimizes ion-pairing effects .

Properties

IUPAC Name |

1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClHO4/c1-10-15-13(14)11(8-16(10)2)9-17-12-6-4-3-5-7-12;2-1(3,4)5/h3-8,14H,9H2,1-2H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPRPLSYDNOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C(=N1)N)COC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidin-1-ium derivative and phenol derivatives.

Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid or perchloric acid to facilitate the formation of the pyrimidin-1-ium ion.

Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: Substitution reactions at the pyrimidin-1-ium ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Depending on the oxidizing agent, products can include carboxylic acids, aldehydes, or ketones.

Reduction Products: Reduced derivatives may include amines or alcohols.

Substitution Products: Substitution reactions can yield compounds with different substituents on the pyrimidin-1-ium ring.

Scientific Research Applications

4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate has several scientific research applications:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with a structurally related perchlorate salt and herbicidal analogs:

Key Observations :

Substituent Effects: The phenoxymethyl group in the target compound is structurally analogous to the phenoxy moiety in 2,4-D, which is critical for herbicidal activity via auxin mimicry . However, the absence of chlorine atoms in the target compound may alter binding affinity or potency.

Counterion Influence :

Analytical and Environmental Considerations

- Analysis : Perchlorate-containing compounds require specialized detection methods, such as ion chromatography coupled with mass spectrometry (IC/MS), due to perchlorate’s low UV absorbance and high mobility in environmental matrices .

- Remediation Challenges: Perchlorate’s high solubility and resistance to degradation complicate removal from contaminated water, necessitating advanced reduction technologies (e.g., electrochemical or biological treatment) .

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 250.71 g/mol. Its structural features include a pyrimidine ring with amino and phenoxymethyl substituents, which are significant for its biological activity.

- Antimicrobial Activity :

- Antioxidant Properties :

- Inhibition of Enzymatic Activities :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Competitive inhibition of tyrosinase |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited strong antioxidant activity, comparable to established antioxidants like ascorbic acid. This was attributed to its ability to donate electrons and neutralize free radicals effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.